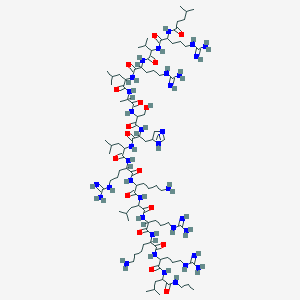
COG 133
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr is a synthetic peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of COG 133 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.
科学的研究の応用
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes in disease treatment.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of COG 133 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of the peptide.
類似化合物との比較
Similar Compounds
Deamino-Leu-DL-Val-DL-Val-Sta(3xi,4xi)-DL-Ala-Sta(3xi,4xi)-OH: Another synthetic peptide with similar structural features.
DL-Leu-DL-Val: A simpler peptide used in various research applications.
Uniqueness
Deamino-Leu-DL-Arg-DL-Val-DL-Arg-DL-Leu-DL-Ala-DL-Ser-DL-His-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Arg-DL-Lys-DL-Arg-DL-Leu-NHPr is unique due to its specific sequence and potential applications in diverse scientific fields. Its structure allows for targeted interactions with molecular targets, making it a valuable tool in research and therapeutic development.
特性
IUPAC Name |
6-amino-2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[2-[2-[[2-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-(4-methylpentanoylamino)pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[5-carbamimidamido-1-[[4-methyl-1-oxo-1-(propylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H173N35O17/c1-15-36-106-74(131)65(42-51(4)5)121-79(136)63(30-23-40-110-91(101)102)117-75(132)59(25-16-18-34-93)115-76(133)61(28-21-38-108-89(97)98)118-83(140)67(44-53(8)9)123-78(135)60(26-17-19-35-94)116-77(134)62(29-22-39-109-90(99)100)119-84(141)68(45-54(10)11)124-85(142)69(46-57-47-105-49-112-57)125-86(143)70(48-128)126-73(130)56(14)113-82(139)66(43-52(6)7)122-80(137)64(31-24-41-111-92(103)104)120-87(144)72(55(12)13)127-81(138)58(27-20-37-107-88(95)96)114-71(129)33-32-50(2)3/h47,49-56,58-70,72,128H,15-46,48,93-94H2,1-14H3,(H,105,112)(H,106,131)(H,113,139)(H,114,129)(H,115,133)(H,116,134)(H,117,132)(H,118,140)(H,119,141)(H,120,144)(H,121,136)(H,122,137)(H,123,135)(H,124,142)(H,125,143)(H,126,130)(H,127,138)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYGJUDWFAJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H173N35O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2041.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
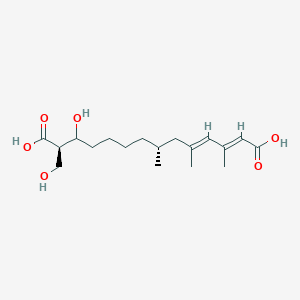
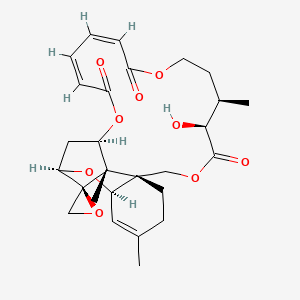
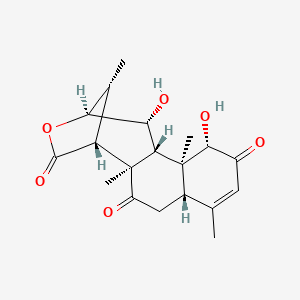

![[(1S,15S,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B8209556.png)

![[(2R)-1-[(1R)-1-[(1R,5S,7Z,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B8209567.png)
![trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate](/img/structure/B8209575.png)
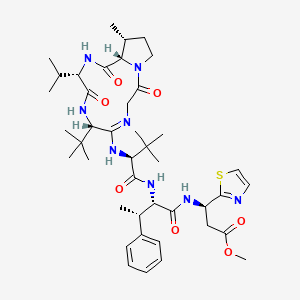


![(2S)-2-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid](/img/structure/B8209611.png)
![(-)-10-(3-[DIMETHYLAMINO]-2-METHYLPROPYL)-2-METHOXY-PHENOTHIAZINE MALEATE SALT](/img/structure/B8209619.png)
![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B8209631.png)
